molecular formula C16H17NO2 B1518825 4-{Methyl[(4-methylphenyl)methyl]amino}benzoic acid CAS No. 1036502-60-9

4-{Methyl[(4-methylphenyl)methyl]amino}benzoic acid

Cat. No.: B1518825
CAS No.: 1036502-60-9
M. Wt: 255.31 g/mol
InChI Key: BQZWZTYQGYHOGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-{Methyl[(4-methylphenyl)methyl]amino}benzoic acid” is a chemical compound with the molecular formula C16H17NO2 . It is a derivative of benzoic acid, which is a common component in a variety of products and has various applications in the field of chemistry .

Scientific Research Applications

Antimicrobial Activity Evaluation

One study synthesized derivatives related to benzoic acid and evaluated them for antimicrobial activity. The research involved synthesizing benzoic acid p-amino-[(substituted phenyl/pyridyl) methylene] hydrazide derivatives and assessing their antimicrobial properties. This indicates potential applications in developing new antimicrobial agents (S. Komurcu et al., 1995).

Azo-Benzoic Acids for Dyes and Pigments

Another study focused on synthesizing and characterizing azo-benzoic acids for use in dyes and pigments. The research explored the structural properties and absorption spectra of these compounds, highlighting their potential in color applications (T. Baul et al., 2009).

Organic Light-Emitting Devices (OLEDs)

Research on 4-[N-phenyl-N-(3-methylphenyl)-amino]-benzoic acid (4-[PBA]) explored its synthesis and characterization for potential use in OLEDs. The study focused on molecular vibrations, geometric structure, and stability, indicating applications in electronic devices (M. Kurt et al., 2011).

Nematic Liquid Crystals

A study on four-ring bent-core nematic liquid crystals derived from benzoic acid explored their synthesis and thermal behavior. These compounds, with highly polar end groups, show promise in the development of liquid crystal displays and devices (Venkatesh Gude et al., 2013).

Molecular Structures for Supramolecular Chemistry

Investigations into the supramolecular liquid crystals through hydrogen-bonding interactions between non-mesomorphic compounds reveal how lateral substitution affects mesophase behavior. This research provides insights into designing materials with tailored properties for advanced applications in materials science (M. Naoum et al., 2010).

Safety and Hazards

The safety data sheet for a similar compound, Methyl 4-aminobenzoate, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

It has been noted that similar compounds have shown activity towards g protein-coupled receptors . These receptors play a crucial role in transmitting signals from outside the cell to the inside, affecting various cellular processes.

Mode of Action

It is known that benzylic compounds can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.

Biochemical Pathways

It has been suggested that similar compounds can influence membrane trafficking of certain proteins . This could potentially affect various downstream cellular processes.

Result of Action

It has been noted that similar compounds have antihemorrhagic properties, suggesting they may be used for the treatment of internal hemorrhage .

Properties

IUPAC Name

4-[methyl-[(4-methylphenyl)methyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-12-3-5-13(6-4-12)11-17(2)15-9-7-14(8-10-15)16(18)19/h3-10H,11H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQZWZTYQGYHOGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(C)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{Methyl[(4-methylphenyl)methyl]amino}benzoic acid
Reactant of Route 2
Reactant of Route 2
4-{Methyl[(4-methylphenyl)methyl]amino}benzoic acid
Reactant of Route 3
Reactant of Route 3
4-{Methyl[(4-methylphenyl)methyl]amino}benzoic acid
Reactant of Route 4
Reactant of Route 4
4-{Methyl[(4-methylphenyl)methyl]amino}benzoic acid
Reactant of Route 5
Reactant of Route 5
4-{Methyl[(4-methylphenyl)methyl]amino}benzoic acid
Reactant of Route 6
Reactant of Route 6
4-{Methyl[(4-methylphenyl)methyl]amino}benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.